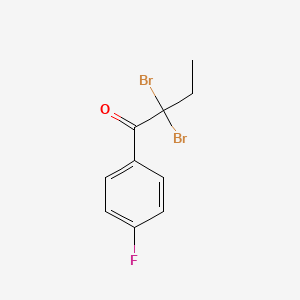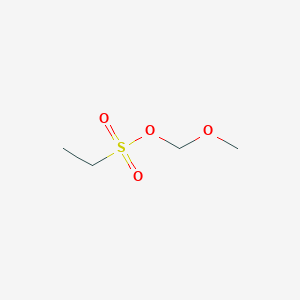
Methoxymethyl ethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methoxymethyl ethanesulfonate is an organosulfur compound known for its diverse applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes a methoxymethyl group attached to an ethanesulfonate moiety. It is a colorless liquid that is often used as a reagent in organic synthesis and other chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: Methoxymethyl ethanesulfonate can be synthesized through the reaction of methoxymethyl chloride with ethanesulfonic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions: Methoxymethyl ethanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Produces ethanesulfonic acid derivatives.
Reduction: Yields simpler sulfur compounds.
Substitution: Results in various substituted ethanesulfonate derivatives.
科学的研究の応用
Methoxymethyl ethanesulfonate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a chemical probe in pharmacological studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of methoxymethyl ethanesulfonate involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to modifications in the structure and function of these molecules, which is useful in various biochemical and pharmacological studies.
類似化合物との比較
Ethyl methanesulfonate: Another alkylating agent with similar properties but different alkyl group.
Methyl methanesulfonate: Similar in structure but with a methyl group instead of a methoxymethyl group.
Uniqueness: Methoxymethyl ethanesulfonate is unique due to its methoxymethyl group, which imparts distinct reactivity and properties compared to other sulfonate esters. This makes it particularly useful in specific synthetic and research applications where other compounds may not be as effective.
特性
CAS番号 |
222528-47-4 |
|---|---|
分子式 |
C4H10O4S |
分子量 |
154.19 g/mol |
IUPAC名 |
methoxymethyl ethanesulfonate |
InChI |
InChI=1S/C4H10O4S/c1-3-9(5,6)8-4-7-2/h3-4H2,1-2H3 |
InChIキー |
BBLBEOHNXVJDBT-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)OCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[4-(3-Chlorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14244722.png)
![Bis[2-(2-ethoxyethoxy)ethyl] decanedioate](/img/structure/B14244725.png)
![8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14244727.png)
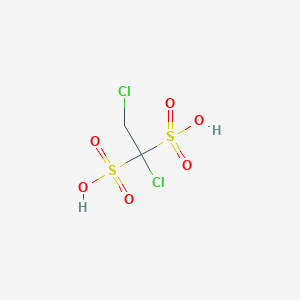

![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B14244739.png)
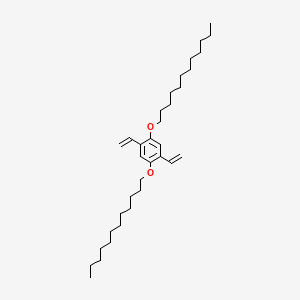
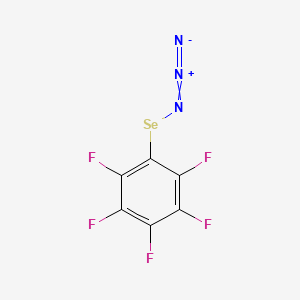
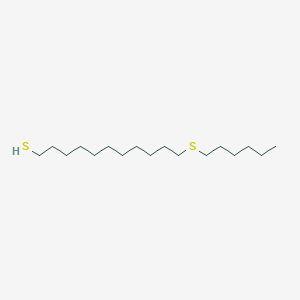

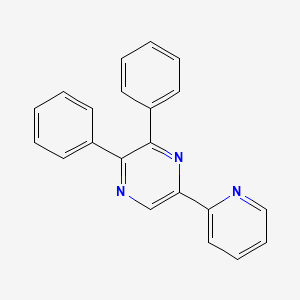
![6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14244783.png)
![1,2-Benzenedicarbonitrile, 4,5-bis[(4-methylphenyl)thio]-](/img/structure/B14244785.png)
